2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Description

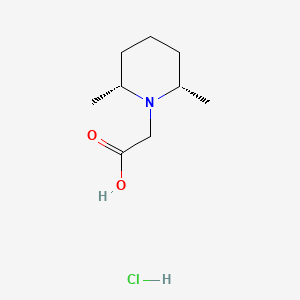

2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a chiral piperidine derivative featuring a stereospecific (2R,6S)-dimethylpiperidine core linked to an acetic acid moiety, with a hydrochloride salt enhancing its solubility.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7-4-3-5-8(2)10(7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+; |

InChI Key |

XJIQLNJMAMHKAQ-KVZVIFLMSA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1CC(=O)O)C.Cl |

Canonical SMILES |

CC1CCCC(N1CC(=O)O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with acetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride has been explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Its piperidine moiety is particularly relevant for developing drugs targeting neurological disorders.

Case Study: Neuropharmacological Potential

Research indicates that derivatives of piperidine compounds can exhibit significant activity against various neurological conditions. For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety .

Synthesis of Bioactive Molecules

This compound serves as an important building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Table: Synthetic Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Alkylation | Alkylated piperidine derivatives | |

| Esterification | Acetates with enhanced bioactivity | |

| Amide Formation | Amides with therapeutic potential |

Biological Studies

The compound has been utilized in biological assays to investigate its effects on cell signaling pathways and enzyme activity. Its role in modulating certain biological processes makes it a candidate for further exploration in pharmacological studies.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, providing insights into potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a) SB-733993

- Structure : (2R)-3-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido .

- Comparison: Shares the (2R,6S)-dimethylpiperidine motif, critical for stereospecific interactions. Differs in the sulfonamido-hydroxypropane-naphthyl side chain, which likely enhances lipophilicity and target affinity compared to the acetic acid group in the target compound.

b) 2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide Dihydrochloride

- Structure : Piperazine ring with (2R,6S)-dimethyl groups, acetamide group, and dihydrochloride salt .

- Comparison :

- Core Heterocycle : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound. Piperazine derivatives are generally more basic and exhibit distinct hydrogen-bonding capabilities.

- Functional Group : Acetamide vs. acetic acid. The amide group reduces solubility in aqueous media compared to the ionizable carboxylic acid in the target compound.

- Salt Form : Dihydrochloride vs. hydrochloride. The additional HCl in the analog may improve solubility but could also increase hygroscopicity .

c) (2S)-2,5-Diaminopentanamide Dihydrochloride

Biological Activity

2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride, known for its unique structural properties, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of approximately 207.70 g/mol. Its biological activity is primarily associated with neuropharmacological effects, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.70 g/mol |

| CAS Number | 1212069-96-9 |

The biological activity of this compound is believed to be linked to its interaction with neurotransmitter systems. It may act as a modulator of the cholinergic system, influencing acetylcholine receptors which are crucial for cognitive functions such as memory and learning. Studies have indicated that compounds with similar piperidine structures often exhibit activity at both nicotinic and muscarinic acetylcholine receptors, which could explain the potential cognitive-enhancing effects observed in preliminary studies.

Pharmacological Studies

Recent research has focused on the compound's effects on neurological disorders. For instance:

- Cognitive Enhancement : In animal models, administration of this compound has shown improvements in memory retention and learning capabilities, suggesting its potential use in treating conditions like Alzheimer's disease.

- Anxiolytic Effects : Some studies have reported anxiolytic properties, with behavioral tests indicating reduced anxiety-like behaviors in rodents.

- Neuroprotective Properties : The compound has demonstrated protective effects against neurotoxicity induced by various agents, potentially through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vivo Studies : A study published in the Journal of Medicinal Chemistry examined the compound's binding affinity to various receptors and its subsequent effects on behavior in rodent models. Results indicated significant improvements in cognitive tasks compared to control groups .

- Neuropharmacology : Research highlighted in Neuropharmacology demonstrated that the compound could enhance synaptic plasticity in hippocampal slices, suggesting mechanisms that underlie learning and memory processes .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. While acute toxicity appears low based on animal studies, further investigations are necessary to evaluate long-term effects and potential side effects associated with chronic use.

Q & A

Q. What factorial design approaches are suitable for optimizing its synthesis or formulation?

- Methodological Answer : A 2³ factorial design can evaluate the impact of three variables (e.g., temperature, catalyst loading, solvent polarity) on yield and purity. Response surface methodology (RSM) refines optimal conditions. For formulation, a Box-Behnken design tests excipient compatibility and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.